

Roniciclib: A Technical Guide to a Pan-CDK Inhibitor

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Compound of Interest		
Compound Name:	Roniciclib	
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Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, second-generation pan-cyclin-dependent kinase (CDK) inhibitor.[1] It demonstrates broad enzymatic and anti-proliferative activity by targeting multiple members of the CDK family, which are key regulators of the cell cycle and transcription.[2] Preclinical studies in various cancer models showed promising tumor growth inhibition, both as a monotherapy and in combination with standard chemotherapeutic agents. However, its clinical development was terminated following a Phase II study in extensive-disease small-cell lung cancer (ED-SCLC) due to an unfavorable risk-benefit profile. [3][4] This technical guide provides a comprehensive overview of Roniciclib, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its preclinical evaluation.

Core Mechanism of Action

Roniciclib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding pocket of multiple CDKs.[2] This inhibition disrupts the phosphorylation of key substrates, leading to cell cycle arrest and induction of apoptosis. Its pan-inhibitory profile targets both cell cycle-related CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[5][6]

The inhibition of cell cycle CDKs prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor. This maintains Rb in its active, hypophosphorylated state, where



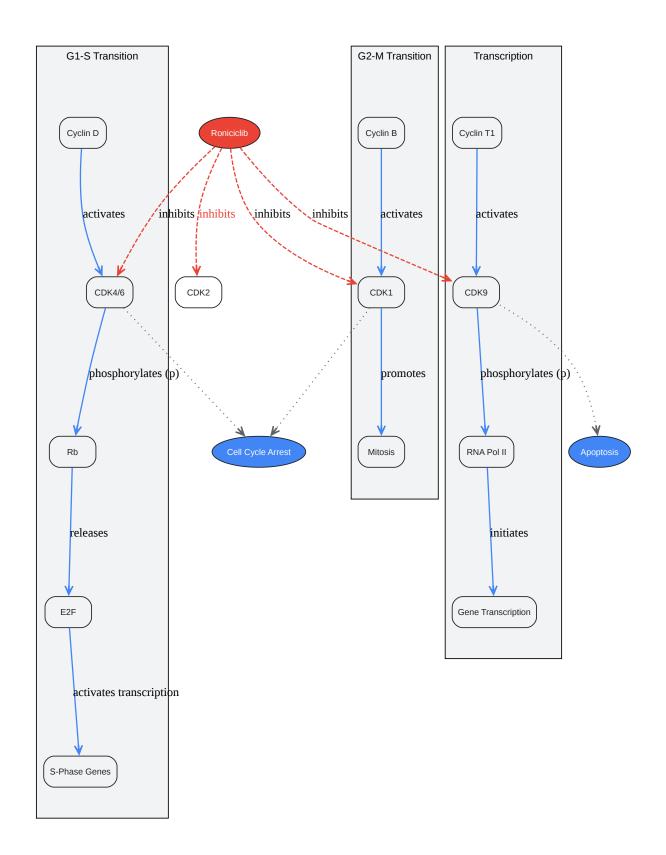




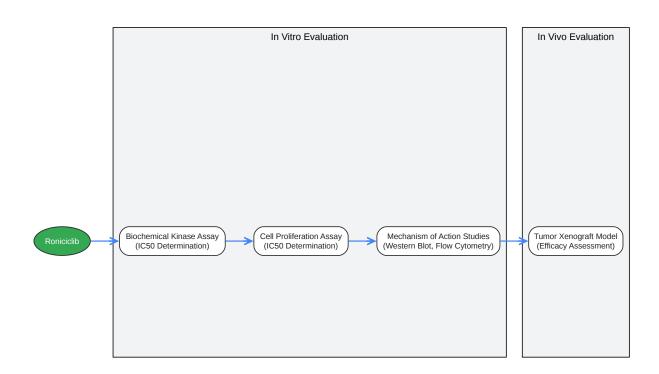
it binds to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition. Inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. The simultaneous inhibition of transcriptional CDKs, particularly CDK9, blocks the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins and contributing to apoptosis.

Signaling Pathway









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